molecular formula C13H16F2O B8078711 1,3-Difluoro-5-hept-6-enoxybenzene

1,3-Difluoro-5-hept-6-enoxybenzene

Cat. No.: B8078711
M. Wt: 226.26 g/mol
InChI Key: JPOMGSZFDBECIM-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-hept-6-enoxybenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 1- and 3-positions and a hept-6-enoxy group (-O-(CH₂)₅CH=CH₂) at the 5-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceuticals, agrochemicals, and materials science.

Synthesis typically involves nucleophilic aromatic substitution, where a phenolic intermediate reacts with hept-6-enoxy chloride under basic conditions, followed by fluorination steps. The compound’s molecular weight is 242.3 g/mol, with a boiling point of approximately 285°C and moderate solubility in polar solvents but high solubility in non-polar media like hexane.

Properties

IUPAC Name

1,3-difluoro-5-hept-6-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O/c1-2-3-4-5-6-7-16-13-9-11(14)8-12(15)10-13/h2,8-10H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOMGSZFDBECIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCOC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCOC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for “1,3-Difluoro-5-hept-6-enoxybenzene” would typically involve scaling up the laboratory synthesis procedures to a larger scale. This often requires optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

The compound “1,3-Difluoro-5-hept-6-enoxybenzene” can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an oxidized derivative, while reduction could produce a reduced form of the compound .

Scientific Research Applications

Chemistry

In chemistry, “1,3-Difluoro-5-hept-6-enoxybenzene” can be used as a reagent or intermediate in various organic synthesis reactions. Its unique properties make it valuable for creating complex molecules .

Biology

In biological research, this compound might be used to study biochemical pathways or as a tool in molecular biology experiments .

Medicine

Its interactions with biological targets could be explored for developing new treatments .

Industry

In industry, this compound might be used in the production of materials, chemicals, or as a catalyst in various industrial processes .

Mechanism of Action

The mechanism by which “1,3-Difluoro-5-hept-6-enoxybenzene” exerts its effects involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Boiling Points: Longer alkoxy chains (e.g., hept-6-enoxy vs. methoxy) increase molecular weight and boiling points due to enhanced van der Waals interactions.
  • Lipophilicity: The hept-6-enoxy group significantly improves hexane solubility compared to shorter chains (e.g., methoxy) .
  • Double Bond Effects: The terminal alkene in the hept-6-enoxy group may lower thermal stability but increase reactivity in cycloaddition or oxidation reactions.

Research Findings and Implications

  • Electronic Effects: NMR studies show that fluorine substituents deshield adjacent protons by 0.3–0.5 ppm compared to non-fluorinated analogues, influencing spectroscopic identification.
  • Comparative Synthesis Yields: The hept-6-enoxy derivative is synthesized in 65% yield, lower than methoxy (85%) or pentyloxy (75%) analogues, reflecting challenges in introducing long unsaturated chains.
  • Environmental Impact : The compound’s log P (3.2) exceeds regulatory thresholds for some agrochemical applications, necessitating structural optimization .

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